![molecular formula C14H19FO2 B13588142 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is an organic compound with a molecular formula of C14H19FO2 This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dimethylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3,3-dimethylthioacrylate from ethyl cyanoacetate, carbon disulfide, and dimethyl sulfate. This intermediate then reacts with 4-fluorophenethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Applications De Recherche Scientifique
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is a triple-acting PPARα, -γ, and -δ agonist with potent biological activity.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Known for its potential therapeutic applications in treating cancer, inflammation, and metabolic disorders.
Uniqueness
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is unique due to its specific structural features and the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit HDACs sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C14H19FO2 |
|---|---|
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H19FO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17) |
Clé InChI |
XYBDIYKHTMPWEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



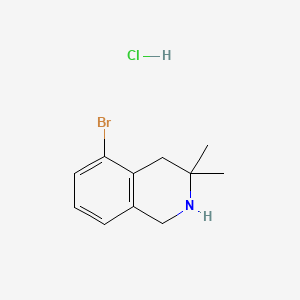
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)

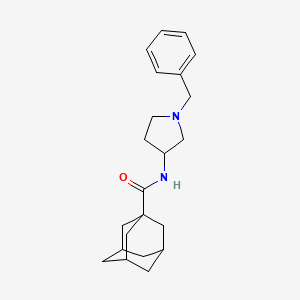

![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
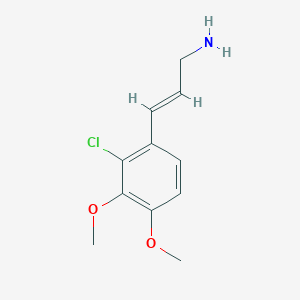

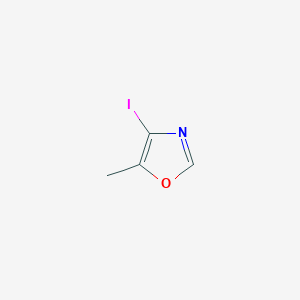

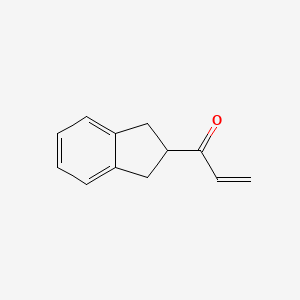
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
